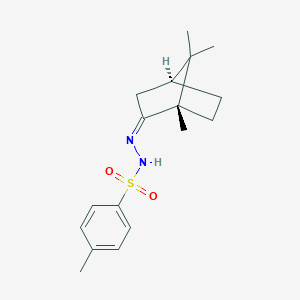

(1S)-(-)-Camphor p-tosylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-(-)-Camphor p-tosylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C17H24N2O2S and its molecular weight is 320.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characteristics

(1S)-(-)-Camphor p-tosylhydrazone is synthesized from camphor and tosylhydrazine through a condensation reaction, typically facilitated by an acidic catalyst such as hydrochloric acid in ethanol . The compound has a molecular formula of C17H24N2O2S and a molecular weight of 320.5 g/mol . Its structure includes a hydrazone functional group, which is significant for its reactivity and applications.

Biological Activities

Recent studies have highlighted the potential biological activities of camphor derivatives, including this compound:

- Antimycobacterial Activity : In vitro evaluations against Mycobacterium tuberculosis have shown that camphor derivatives exhibit varying degrees of activity, with some demonstrating minimal inhibitory concentrations comparable to established drugs like ethambutol .

- Anticancer Properties : Although studies indicate that synthesized camphor compounds generally lack significant cytotoxicity against cancer cell lines, ongoing research aims to modify these compounds to enhance their therapeutic efficacy .

- Antiviral and Antimicrobial Properties : Camphor itself has been recognized for its antiviral and antimicrobial properties, suggesting that derivatives like this compound may also possess similar activities .

Applications in Chiral Separations

One of the most notable applications of this compound is in chiral separations:

- Molecularly Imprinted Polymers (MIPs) : Research has demonstrated the use of this compound as a template in the preparation of MIPs for enantioselective chromatography. These MIPs have shown satisfactory performance in separating enantiomers of various camphor derivatives .

- Capillary Electrophoresis : The compound has been utilized in capillary electrophoresis for the enantioseparation of racemic mixtures, showcasing its utility as a chiral selector .

Synthetic Methodologies

This compound serves as an important intermediate in several synthetic methodologies:

- Shapiro Reaction : This compound can be employed in the Shapiro reaction, where tosylhydrazones are converted into alkenes through elimination reactions. This reaction is crucial for synthesizing complex organic molecules from simpler precursors .

- Cross-Coupling Reactions : It can also participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing diverse organic frameworks .

Case Studies and Research Findings

A selection of case studies illustrates the diverse applications of this compound:

Propiedades

Número CAS |

123408-99-1 |

|---|---|

Fórmula molecular |

C17H24N2O2S |

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

4-methyl-N-[(Z)-[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide |

InChI |

InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1 |

Clave InChI |

DPXSCASCDWIKEX-TZZOIZJYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@@H]3CC[C@]2(C3(C)C)C |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |

Pictogramas |

Irritant |

Sinónimos |

(1S)-(-)-CAMPHOR P-TOSYLHYDRAZONE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.